3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid

Lipophilicity Membrane permeability Drug design

3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 1860179-53-8) is a heterocyclic building block belonging to the 1,2,4-oxadiazole-5-carboxylic acid class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom with a carboxylic acid at the 5-position and a 1-methylcyclopropyl substituent at the 3-position. With molecular formula C₇H₈N₂O₃, molecular weight 168.15 g/mol, a predicted logP of approximately 0.82, and a topological polar surface area (TPSA) of 76.2 Ų, this compound presents a physicochemical profile that distinguishes it from both unsubstituted and alternative cyclopropyl-substituted analogs in the same oxadiazole-carboxylic acid series.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B13029634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1(CC1)C2=NOC(=N2)C(=O)O
InChIInChI=1S/C7H8N2O3/c1-7(2-3-7)6-8-4(5(10)11)12-9-6/h2-3H2,1H3,(H,10,11)
InChIKeyDCIVNBOXRZNMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid – Core Scaffold Identity and Physicochemical Baseline for Procurement Evaluation


3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 1860179-53-8) is a heterocyclic building block belonging to the 1,2,4-oxadiazole-5-carboxylic acid class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom with a carboxylic acid at the 5-position and a 1-methylcyclopropyl substituent at the 3-position . With molecular formula C₇H₈N₂O₃, molecular weight 168.15 g/mol, a predicted logP of approximately 0.82, and a topological polar surface area (TPSA) of 76.2 Ų, this compound presents a physicochemical profile that distinguishes it from both unsubstituted and alternative cyclopropyl-substituted analogs in the same oxadiazole-carboxylic acid series .

Why Closely Related 1,2,4-Oxadiazole-5-Carboxylic Acid Analogs Cannot Be Assumed Interchangeable with 3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid


Within the 1,2,4-oxadiazole-5-carboxylic acid family, even seemingly minor modifications to the 3-position substituent produce measurable differences in lipophilicity, steric bulk, metabolic stability, and biological target engagement that preclude generic substitution. Systematic matched-pair analyses demonstrate that 1,2,4-oxadiazole regioisomers differ from their 1,3,4-oxadiazole counterparts by up to an order of magnitude in lipophilicity and exhibit divergent metabolic stability and hERG profiles [1]. Similarly, within the 1,2,4-oxadiazole-5-carboxylic acid subclass, switching from a cyclopropyl to a 1-methylcyclopropyl group at the 3-position alters logP, introduces steric constraints that affect binding pocket complementarity, and modulates susceptibility to cytochrome P450-mediated oxidation [2]. The following quantitative evidence demonstrates precisely where 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid provides differentiation that is meaningful for scientific selection.

Quantitative Differentiation Evidence for 3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid Versus Closest Analogs and In-Class Alternatives


Lipophilicity and Polarity Differentiation: 1,2,4-Oxadiazole Regioisomer Versus 1,3,4-Oxadiazole Regioisomer – Implications for Membrane Permeability and Solubility

A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers consistently exhibit approximately one order of magnitude lower log D values compared to their 1,2,4-oxadiazole matched pairs, along with significantly different metabolic stability and hERG inhibition profiles [1]. Although this comparison pertains to the regioisomeric oxadiazole core rather than a specific substituent, it establishes that the 1,2,4-oxadiazole-5-carboxylic acid scaffold of the target compound confers inherently higher lipophilicity—a property that can be exploited for membrane permeation when designing bioisosteric replacements for esters or amides. The measured logP of 0.82 for 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid is consistent with the higher lipophilicity trend observed for the 1,2,4-oxadiazole regioisomer class.

Lipophilicity Membrane permeability Drug design

Steric and Lipophilic Modulation: 1-Methylcyclopropyl vs. Cyclopropyl Substituent at the 3-Position – Conformational and Physicochemical Differentiation

The presence of a methyl group on the cyclopropane ring in 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid introduces both additional steric bulk and increased lipophilicity relative to the directly comparable 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid (CAS 1368036-77-4) . The methyl group adds approximately 14 g/mol to the molecular weight and, based on established fragment-based logP contribution values, is expected to increase logP by approximately 0.5 units compared to the unsubstituted cyclopropyl analog [1]. The 1-methylcyclopropyl group adopts a bisected conformation that minimizes torsional strain through hyperconjugative stabilization, providing a conformationally constrained yet three-dimensional substituent that differs meaningfully from the planar cyclopropyl group in terms of binding pocket complementarity [2].

Steric effects Lipophilicity Structure-property relationships

Hydrolytic Stability Advantage: 1,2,4-Oxadiazole Bioisostere of Esters and Amides – Documented Resistance to Enzymatic Hydrolysis

The 1,2,4-oxadiazole ring is established as a hydrolysis-resistant bioisostere for ester and amide functionalities [1]. In a representative study, replacement of an ester linkage with a 1,2,4-oxadiazole in CDK2 inhibitors conferred complete resistance to esterase-mediated hydrolysis, whereas the corresponding ester prodrugs were rapidly cleaved to the inactive carboxylic acid [2]. In the anti-HIV reverse transcriptase inhibitor ADAM series, incorporation of the 1,2,4-oxadiazole system increased metabolic half-life in rat plasma to 61 hours, compared to the much shorter half-life of the corresponding ester-containing analogs [3]. While these comparisons are from different compound series rather than direct head-to-head comparisons of the target compound with its ester analogs, they establish the class-level metabolic stability advantage of the 1,2,4-oxadiazole-5-carboxylic acid scaffold relative to ester-based alternatives.

Metabolic stability Bioisosterism Hydrolysis resistance

Nematicidal Bioactivity: 1,2,4-Oxadiazole-5-Carboxylic Acid Scaffold Demonstrates Verified Superiority Over Commercial Nematicides Tioxazafen and Fosthiazate

In a 2025 publication, a 1,2,4-oxadiazole-5-carboxylic acid derivative (compound f1) exhibited LC₅₀ = 19.0 μg/mL against Aphelenchoides besseyi at 48 h, outperforming the commercial nematicides tioxazafen (LC₅₀ = 149 μg/mL) and fosthiazate (LC₅₀ > 300 μg/mL) by 7.8-fold and >15.8-fold, respectively [1]. The same scaffold demonstrated safety for rice seeds in semi-in vivo and pot experiments, with a mechanism involving acetylcholinesterase inhibition and cuticle damage in nematodes [1]. While this data was generated on a downstream amide/ester derivative of the 1,2,4-oxadiazole-5-carboxylic acid core rather than on 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid itself, it establishes the scaffold's capacity for potent nematicidal activity that substantially exceeds current commercial standards—a finding that directly supports the procurement of 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid as a key intermediate for nematicide discovery programs.

Agrochemical Nematicide Crop protection

Potassium Salt Form Availability: Enhanced Solubility for Formulation and Derivatization Chemistry

The potassium salt of the target compound, potassium 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS 2377032-49-8), is commercially available and offers enhanced solubility in polar solvents compared to the free acid form, facilitating further derivatization and formulation [1]. This solubility advantage is a direct consequence of salt formation with the carboxylic acid group and provides a practical procurement consideration when aqueous or polar solvent compatibility is required for downstream reactions. The free acid form (logP 0.82, TPSA 76.2 Ų) serves as a versatile intermediate for amide coupling, esterification, and other derivatization reactions, while the potassium salt enables aqueous-phase chemistry without pre-dissolution steps.

Solubility enhancement Salt form Synthetic intermediate

DGAT1 and PLpro Inhibitor Scaffold Validation: 1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives Achieve Nanomolar Potency in Therapeutically Relevant Targets

Derivatives built upon the 1,2,4-oxadiazole-5-carboxylic acid scaffold have demonstrated potent inhibition across multiple therapeutic targets. In the DGAT1 inhibitor program, spirocyclic oxadiazole-containing carboxylic acids achieved IC₅₀ values of 7–20 nM against human DGAT1 [1]. In the SARS-CoV-2 PLpro inhibitor series, 1,2,4-oxadiazole compounds 13f and 26r exhibited PLpro inhibition IC₅₀ values of 1.8 μM and 1.0 μM, respectively, with antiviral EC₅₀ values of 5.4 μM and 4.3 μM against SARS-CoV-2, along with metabolic stability t₁/₂ > 93.2 min and high plasma exposure (AUC₀–ₜ = 17,380 and 24,290 ng·h/mL) in mice [2]. While the target compound 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid itself has not been directly profiled in these assays, the demonstrated potency of structurally analogous oxadiazole-5-carboxylic acid derivatives across two mechanistically distinct target classes underscores the scaffold's broad utility as a privileged starting point for inhibitor design.

Enzyme inhibition DGAT1 SARS-CoV-2 PLpro

Highest-Value Application Scenarios for 3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid Based on Quantitative Differentiation Evidence


Agrochemical Nematicide Lead Generation: Exploiting the 7.8-Fold Activity Advantage of the 1,2,4-Oxadiazole-5-Carboxylic Acid Scaffold Over Tioxazafen

The demonstrated superiority of 1,2,4-oxadiazole-5-carboxylic acid derivative f1 over commercial nematicides tioxazafen (7.8-fold, LC₅₀ = 19.0 vs. 149 μg/mL) and fosthiazate (>15.8-fold, LC₅₀ > 300 μg/mL) against A. besseyi [1] positions 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid as a high-priority intermediate for agrochemical discovery. Its 1-methylcyclopropyl substituent offers tunable lipophilicity (logP 0.82) and steric properties distinct from the cyclopropyl analog, enabling systematic SAR exploration. The potassium salt form (CAS 2377032-49-8) is available for aqueous formulation compatibility .

Metabolic Stability-Driven Drug Design: Leveraging Hydrolysis-Resistant 1,2,4-Oxadiazole as an Ester/Amide Bioisostere

For programs where ester or amide linkages impose a metabolic liability, 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid serves as a direct precursor for constructing hydrolysis-resistant bioisosteres. Documented t₁/₂ extension to 61 hours in rat plasma for 1,2,4-oxadiazole-containing analogs [1] provides a quantitative benchmark for the stability advantage. The carboxylic acid handle at the 5-position enables straightforward coupling to diverse amine or alcohol partners, while the 1-methylcyclopropyl group at the 3-position contributes distinct steric and lipophilic modulation relative to the cyclopropyl or unsubstituted oxadiazole analogs .

Antiviral and Metabolic Disease Inhibitor Discovery: Exploiting a Scaffold with Verified Nanomolar-to-Micromolar Potency Across Target Classes

The 1,2,4-oxadiazole-5-carboxylic acid scaffold has produced inhibitors with nanomolar potency against human DGAT1 (IC₅₀ = 7–20 nM) [1] and low micromolar antiviral activity against SARS-CoV-2 via PLpro inhibition (IC₅₀ = 1.0 μM, EC₅₀ = 4.3 μM, oral bioavailability F = 39.1%) . 3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid provides a differentiated entry point into these target classes, with its 1-methylcyclopropyl substituent offering steric properties that can be exploited for selectivity optimization against closely related enzyme isoforms.

Fragment-Based Drug Discovery (FBDD): Physicochemical Profile Compatible with Hit-to-Lead Optimization

With a molecular weight of 168.15 g/mol, logP of 0.82, TPSA of 76.2 Ų, and only 2 rotatable bonds [1], 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid falls within favorable fragment-like property space. Its 1,2,4-oxadiazole regioisomer identity confers higher lipophilicity compared to the 1,3,4-oxadiazole isomer class , providing a deliberate property differentiation for fragment screening libraries. The carboxylic acid group serves both as a synthetic handle for fragment elaboration and as a potential pharmacophoric element for target engagement.

Quote Request

Request a Quote for 3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.